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Executive Summary

Transmembrane protein 163 (TMEM163) has emerged as a critical regulator of cellular zinc
homeostasis. Initially identified as a synaptic vesicle protein, a growing body of evidence now
firmly establishes TMEM163 as a zinc efflux transporter, contributing to the extrusion of zinc
from the cytoplasm to the extracellular space or into intracellular vesicles.[1][2] This function
places it as a new member of the Cation Diffusion Facilitator (CDF) protein superfamily, likely to
be designated SLC30A11 (ZnT11).[1][3] TMEM163 dysregulation is implicated in a range of
pathologies, including neurodegenerative disorders like hypomyelinating leukodystrophy,
metabolic diseases such as type 2 diabetes, and platelet storage pool diseases, highlighting its
potential as a therapeutic target.[1][4][5] This guide provides a comprehensive technical
overview of TMEM163's function, the quantitative data supporting its role, detailed
experimental protocols for its study, and its known molecular interactions and pathways.

Molecular Characteristics and Function

TMEM163 is a protein of approximately 31.5 kDa with a predicted topology of six
transmembrane domains and intracellular N- and C-termini.[1] It functions as a homodimer and
has also been shown to form heterodimers with other zinc transporters of the SLC30/ZnT
family, specifically ZNT1, ZNT2, ZNT3, and ZNT4.[6][7] This ability to form various dimeric
complexes suggests a functional diversity that may be cell-type or tissue-specific.[6][7]
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Subcellular Localization

TMEM163 exhibits a broad subcellular distribution. It is consistently found on the plasma
membrane, where it facilitates zinc efflux into the extracellular environment.[2][8] Additionally, it
is localized to the membranes of various intracellular organelles, including:

Lysosomes[2][8]

Early and late endosomes[8][9]

Synaptic vesicles[2][9]

Platelet dense granules[10]

Insulin granules[11]

This diverse localization underscores its role in maintaining zinc homeostasis not just within the
cytoplasm, but also within the lumen of vesicular compartments.

Mechanism of Action: A Zinc Efflux Transporter

While initial studies were conflicting, substantial evidence from multiple experimental systems
now confirms that TMEM163 functions to transport zinc out of the cytoplasm.[1][2] This
conclusion is supported by findings that:

o Overexpression of TMEM163 in cell lines like HeLa and HEK-293 leads to a significant
reduction in intracellular zinc levels and a corresponding increase in extracellular zinc.[2]

o Knockdown of TMEM163 expression results in elevated intracellular zinc concentrations.[1]
[12]

o Mutations in key amino acid residues, particularly within the conserved DxxxD maotif of the
second transmembrane domain (e.g., D124A/D128A), abolish its zinc efflux activity.[2][3]

The rodent ortholog of TMEM163 has been shown to function as a proton-dependent Zn2+/H+
exchanger when reconstituted in liposomes, a common mechanism for CDF family
transporters.[13]
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Quantitative Analysis of TMEM163-Mediated Zinc
Transport

Quantitative studies are crucial for understanding the efficiency and capacity of TMEM163 as a
zinc transporter. The following tables summarize key quantitative data from the literature.

Parameter Value Cell System Method Reference
Apparent Hela cells stably ] )
] ] ) Radionuclide
Michaelis ~8 uM expressing [14]
65Zn efflux assay
Constant (Km) TMEM163
Effect of o )
) Significant Fluorescent zinc
Mutation on ) HEK-293 cells o [3]
reduction indicators
Efflux
(D124A/D128A)
Significant Fluorescent zinc
) HEK-293 cells o [3]
reduction indicators
(E286K)
Marked loss of Fluorescent zinc
Hela cells o [15]
efflux indicators
(L76R)
Significantly Fluorescent zinc
Hela cells o [15]
enhanced efflux indicators
(L76P)
Effect of
Increased -
Knockdown on ) ) MING cells Not specified [16]
_ intracellular zinc
Zinc Levels
Higher
intracellular zinc Mouse Platelets Not specified [5]

accumulation
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Table 1: Kinetic parameters and functional effects of mutations and knockdown on TMEM163-
mediated zinc transport.

Key Experimental Protocols

The functional characterization of TMEM163 relies on specific assays to measure zinc flux
across cellular membranes. Below are detailed methodologies for key experiments.

Cellular Zinc Efflux Assay using Fluorescent Indicators

This method measures changes in extracellular or intracellular zinc concentrations using zinc-
specific fluorescent dyes.

3.1.1 Measurement of Extracellular Zinc (using cell-impermeant FluoZin-3)

e Principle: Cell-impermeant FluoZin-3 (Kd = 15 nM) will fluoresce upon binding to zinc that
has been extruded from the cells into the extracellular medium. An increase in fluorescence
over time reflects the rate of zinc efflux.[17]

e Protocol:

o Cell Seeding: Seed HelLa or HEK-293 cells (stably or transiently expressing TMEM163 or
control vectors) at a density of 25,000 cells/well in a 96-well, black, clear-bottom plate
coated with Poly-D-Lysine. Incubate for 24 hours.[17]

o Zinc Loading: Wash cells with a standard buffer (e.g., 10 mM HEPES, 135 mM NacCl, 5
mM KCI, 1 mM CaClz, 1 mM MgSOa, 5 mM glucose; pH 7.4).[18] Pre-load the cells by
incubating with a solution of Krebs-Ringer Bicarbonate buffer containing 200 uM ZnClz
and 20 uM of a zinc ionophore like 2-Mercaptopyridine N-oxide for 10 minutes at 37°C.[17]

o Washing: Wash the plate a minimum of five times with Standard Buffer to remove
extracellular zinc and the ionophore.[17]

o Dye Addition and Measurement: Add 100 uL of Standard Buffer containing 2 uM cell-
impermeant FluoZin-3 tetrapotassium salt to each well.[11]

o Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to
37°C. Measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-5 minutes

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6864316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864316/
https://www.biorxiv.org/content/10.1101/2022.07.07.499096v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864316/
https://www.researchgate.net/publication/342019932_Protocol_for_Quantifying_Zinc_Flux_in_Cultured_Cells_using_Fluorescent_Indicators
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory (TMEM163 Protein)

Check Availability & Pricing

for a duration of 30-60 minutes.[6][11]

o Data Analysis: Subtract background fluorescence from buffer-only controls. Plot the
relative fluorescence units (RFU) against time to visualize the kinetics of zinc efflux.

3.1.2 Measurement of Intracellular Zinc (using cell-permeant Newport Green)

e Principle: Cell-permeant Newport Green DCF, AM ester (Kd = 1 uM) passively enters the
cell, where intracellular esterases cleave the AM group, trapping the dye. A decrease in its
fluorescence upon zinc loading indicates efflux of the ion from the cytoplasm.[19]

e Protocol:
o Cell Seeding: Seed cells as described in 3.1.1.

o Dye Loading: Incubate cells with 5 uM Newport Green AM in Standard Buffer for 20
minutes at 37°C.[18]

o De-esterification: Wash cells twice with Standard Buffer and incubate at room temperature
for 30 minutes to allow for complete cleavage of the AM ester.[20]

o Zinc Treatment and Measurement: Place the plate in a fluorescence reader. After
establishing a baseline reading, inject a solution of ZnCl: to initiate zinc influx and
subsequent efflux.

o Kinetic Reading: Measure fluorescence (Excitation: ~505 nm, Emission: ~535 nm) every
1-5 minutes. Cells expressing functional TMEM163 will show a lower fluorescence signal
compared to controls, indicating reduced intracellular zinc.[6][19]

Radionuclide 65Zn Efflux Assay

This highly sensitive method directly measures the amount of radioactive zinc retained within
cells over time.

e Principle: Cells are loaded with radioactive ®>Zn. The amount of radioactivity remaining in the
cells after a period of efflux is quantified using a gamma counter. Lower counts in TMEM163-
expressing cells indicate greater efflux.[18]
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e Protocol:

o Cell Seeding: Seed HelLa cells stably expressing TMEM163 or a control vector at 200,000
cells/well in a 12-well plate. Incubate for 24 hours.[20]

o 95Zn Loading: Prepare uptake buffer containing various concentrations of zinc (e.g., 0-50
KM), including a constant amount of 63Zn (e.g., 1 uCi). Incubate cells with 250 uL of this
solution for 15 minutes at 37°C.[18]

o Stopping the Efflux: Place the plate on ice and add 1 mL of cold stop buffer (uptake buffer
containing 1 mM EDTA) to each well to chelate any remaining extracellular 65Zn.[18]

o Washing: Wash the cells three times with cold stop buffer.[18]

o Cell Lysis: Lyse the cells with 500 pL of a suitable lysis buffer (e.g., PBS with 1% Triton X-
100).[18]

o Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity
in counts per minute (cpm) using a gamma counter.

o Normalization: In a parallel plate, determine the total protein concentration of the cell
lysates using a BCA assay. Normalize the cpm values to the total protein amount (mg) for
each sample.[18]

o Data Analysis: The data (pmol of Zn/min/mg of protein) can be used for Michaelis-Menten
kinetic analysis to determine Km and Vmax.[2]

Signaling Pathways and Molecular Interactions

TMEM163 does not function in isolation but as part of a larger network of proteins that
collectively manage cellular zinc.

Homodimerization and Heterodimerization with ZnT
Transporters

TMEM163 forms functional homodimers, a common feature of CDF family proteins.[1] It also
physically interacts and forms heterodimers with other ZnT transporters, including ZNT1, ZNT2,
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ZNT3, and ZNT4.[3][10] This suggests a cooperative or regulatory relationship in controlling
zinc efflux at different subcellular locations.
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Caption: Protein-protein interactions of TMEM163.

Interaction with TRPML1

TMEM163 physically associates with TRPML1, a non-selective cation channel primarily found
in lysosomes.[9] This interaction is thought to be functionally significant for regulating lysosomal
zinc homeostasis. Loss-of-function mutations in TRPML1 cause the lysosomal storage disorder
Mucolipidosis type IV (MLIV), which is characterized by abnormal zinc accumulation, a
phenotype potentially explained by the disruption of the TMEM163-TRPML1 interaction.[3][9]

Functional Modulation of P2X Receptors
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TMEM163 has been shown to act as a functional modulator of P2X purinoceptors (P2RX1,
P2RX3, P2RX4, and P2RX7).[13] Co-expression of TMEM163 can increase the activity of
these ATP-gated ion channels, suggesting a role for TMEM163-mediated zinc transport in

modulating purinergic signaling.[9]
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Caption: Logical workflow of TMEM163-mediated zinc efflux.

Physiological and Pathophysiological Relevance

The critical role of TMEM163 in maintaining zinc homeostasis is underscored by its
involvement in several physiological processes and diseases.

o Myelination: TMEM163 is required for the development, proliferation, and survival of
oligodendrocytes.[9] Variants in TMEM163 that impair its zinc efflux function cause a form of
hypomyelinating leukodystrophy, a severe neurological disorder.[4] This highlights that tight
regulation of zinc levels is essential for proper myelin formation in the central nervous
system.

 Insulin Secretion: TMEM163 is expressed in pancreatic beta-cells and localizes to insulin
granules.[1][11] Knockdown of TMEM163 in pancreatic cell lines leads to increased
intracellular zinc, higher total insulin content, but compromised glucose-stimulated insulin
secretion.[16] This suggests TMEM163 is involved in the zinc-dependent processes of
insulin crystallization, storage, and secretion.
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+ Platelet Function: TMEM163 is critical for the biogenesis of platelet dense granules, which
are specialized lysosome-related organelles that store molecules important for blood clotting.
[10] Mice lacking TMEM163 have defective dense granules and impaired platelet function,
associated with an accumulation of intracellular zinc.[5][13]

¢ Neuronal Function: Originally discovered in synaptosomes, TMEM163 is involved in
regulating vesicular zinc in neurons.[14] Elevated vesicular zinc in dorsal root ganglion
neurons expressing TMEM163 has been linked to age-associated chronic itch in mice,
demonstrating its role in sensory signaling.[14]

Preparation

1. Seed Cells Expressing
TMEM163 vs. Control

2. Load Cells with Zinc
(e.g., ZnClz + lonophore)

3. Wash to Remove
Extracellular Zinc

4a. Add Extracellular Dye
(e.g., Fluozin-3)

4b. Use Intracellular Dye 4 e Radio ofc
(e.g., Newport Green) :

Readolit ¢
5a. Measure Increase in 5b. Measure Decrease in 5c¢. Quantify Retained
Extracellular Fluorescence Intracellular Fluorescence Radioactivity

Click to download full resolution via product page

Caption: Generalized experimental workflow for zinc efflux assays.
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Implications for Drug Development

The diverse roles of TMEM163 in health and disease make it an attractive target for therapeutic
intervention.

» Neurological Disorders: Modulators of TMEM163 activity could potentially be explored for
treating hypomyelinating leukodystrophies or other neurological conditions linked to zinc
dyshomeostasis.

o Metabolic Disease: Targeting TMEM163 in pancreatic beta-cells might offer a novel
approach to improving insulin secretion in certain forms of type 2 diabetes.

e Thrombosis and Hemostasis: Given its role in platelet function, inhibitors of TMEM163 could
be investigated for their potential as anti-thrombotic agents.

Future research should focus on elucidating the three-dimensional structure of TMEM163,
further defining its regulatory mechanisms, and developing specific pharmacological
modulators to probe its function in vivo and assess its therapeutic potential. The continued
study of this novel zinc transporter promises to deepen our understanding of zinc signaling and
open new avenues for treating a wide array of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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